N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
CAS No.: 941898-96-0
Cat. No.: VC11870883
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941898-96-0 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H24N4O3/c1-28-16-7-8-19(20(13-16)29-2)25-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)24-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,27) |
| Standard InChI Key | IZQJUVYRFVXRQJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Introduction
N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, a quinoxaline moiety, and a dimethoxyphenyl group, which are crucial for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics, which may confer therapeutic properties such as antimicrobial and anticancer activities.
Structural Features
The compound's structure includes:
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Piperidine Ring: A six-membered ring with nitrogen, which is a common scaffold in many biologically active compounds.
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Quinoxaline Moiety: Known for its association with various biological activities, including antimicrobial and anticancer properties.
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Dimethoxyphenyl Group: Contributes to the compound's lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including:
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Starting Materials: Readily available compounds such as quinoxaline derivatives and dimethoxyphenyl precursors.
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Reaction Conditions: Specific conditions like temperature control, solvent choice (e.g., ethanol or DMF), and the use of catalysts or bases to enhance yields.
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Purification Methods: Techniques such as chromatography and crystallization to achieve high purity.
Biological Activities
Research on this compound focuses on its interactions with biomolecules:
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Antimicrobial Activity: Potential efficacy against various pathogens due to the quinoxaline moiety.
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Anticancer Activity: Possible inhibition of cancer cell proliferation through modulation of signaling pathways.
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Mechanism of Action: Involves binding to specific enzymes and receptors, altering their activity.
Analytical Methods
To confirm the structure and purity of the synthesized compound, spectroscopic methods are employed:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.
Applications in Scientific Research
This compound is used in various research areas:
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Medicinal Chemistry: Investigated for its potential therapeutic applications.
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Chemical Biology: Serves as a probe for studying interactions between small molecules and biological macromolecules.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide | Similar quinoxaline and piperidine structure | Different phenyl substitution |
| 1-(thiophene-2-carbonyl)piperidine-4-carboxamide | Contains thiophene instead of quinoxaline | Potentially different biological activities |
| Ethyl 1-(quinoxalin-2-yl)piperidine-4-carboxylate | Ethyl ester derivative | Altered solubility and reactivity |
| 1-[4-(2,6-Dimethyl-4-quinoxalin-2-yl)]piperidine | Dimethyl substitution on quinoxaline | May influence pharmacokinetics |
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